2-(2-Bromophenyl)-5-phenyl-1,3-oxazole
Description
2-(2-Bromophenyl)-5-phenyl-1,3-oxazole is a brominated oxazole derivative widely employed as an environment-sensitive fluorescent probe in membrane biophysics. Its fluorescence properties depend on the polarity, proton-donor ability, and hydration of its microenvironment, making it a valuable tool for studying lipid membrane dynamics . The compound exhibits excited-state intramolecular proton transfer (ESIPT), enabling ratiometric measurements (IT/IN ratio) to quantify membrane physicochemical changes . Structurally, the bromine atom at the 2-position of the phenyl ring introduces electron-withdrawing effects, while the 5-phenyl group enhances hydrophobicity, influencing its localization within lipid bilayers .
Properties
CAS No. |
37611-27-1 |
|---|---|
Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10BrNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H |
InChI Key |
ACHQLEXCQKFTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Probe PH7 (2-(2′-OH-phenyl)-phenanthro[9,10]-1,3-oxazole)
- Structural Differences : PH7 replaces the 5-phenyl group in O1O with a phenanthrene moiety, increasing aromatic surface area and hydrophobicity .
- Applications : Used alongside O1O to study erythrocyte (RBC) membranes. PH7’s larger structure localizes deeper into membranes, making it sensitive to viscosity changes, whereas O1O responds to hydration and polarity near glycerol backbones .
Probe O6O (2-(2′-hydroxy-phenyl)-5-(4′-biphenyl)-1,3-oxazole)
- Structural Differences : A biphenyl group at the 5-position enhances hydrophobicity compared to O1O’s single phenyl group .
- Applications : Detects lipid order changes in leukocytes.
- Key Findings : O6O and O1O both indicated reduced hydration in phospholipid membranes under stress, but O6O’s biphenyl group provided higher sensitivity to lipid ordering .
Electroluminescent Oxazole Derivatives
Aluminum (III) tris[2-(2-hydroxyphenyl)-5-phenyl-1,3-oxazole] (Alppo3)
- Structural Differences : The hydroxyl group at the 2-position and aluminum coordination enable electroluminescence, unlike O1O’s bromine substituent .
- Applications : Used in blue OLEDs. The oxazole’s oxygen atom acts as an electron trap, improving recombination efficiency .
- Key Findings : Alppo3 emits blue light (λmax ~450 nm) with higher electron mobility than Alq3 (a green emitter), demonstrating how substituents dictate optoelectronic applications .
Substituted Oxazoles with Varied Aromatic Systems
2-(1-Naphthyl)-5-phenyl-1,3-oxazole
- Structural Differences : A naphthyl group replaces the bromophenyl group, increasing π-conjugation .
- Applications : Fluorescent probes with extended emission ranges due to enhanced aromaticity.
- Key Findings : The naphthyl group shifts emission maxima to longer wavelengths compared to O1O, useful in multiplex fluorescence imaging .
2-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole (CAS 17064-22-1)
- Structural Differences : Methoxy group at the 4-position introduces electron-donating effects, unlike O1O’s electron-withdrawing bromine .
- Applications : Studied for photophysical properties.
- Key Findings: The methoxy group reduces environmental sensitivity compared to O1O, making it less effective for membrane studies but stable in non-polar media .
Brominated Heterocycles with Different Cores
3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- Structural Differences : Oxadiazole core replaces oxazole, with fluorine introducing electronegativity .
- Applications : Pharmaceutical intermediates.
- Key Findings : The oxadiazole core increases metabolic stability compared to oxazoles, highlighting the role of heterocycle choice in drug design .
Data Tables
Table 1: Structural and Functional Comparison of Oxazole Derivatives
Table 2: Spectral Properties of Fluorescent Probes
| Probe | λabs (nm) | λem (nm) | Sensitivity to Membrane Properties |
|---|---|---|---|
| O1O | 330 | 390, 450 | Polarity, hydration |
| PH7 | 340 | 420, 490 | Viscosity, lipid order |
| O6O | 335 | 400, 470 | Hydration, lipid ordering |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted benzoyl chlorides and amines. For example, bromination of intermediate oxazole derivatives using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine, yields the target compound. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and maintaining temperatures between 0–25°C enhances purity (>95% by HPLC) and yield (60–75%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., C-Br bond ≈1.89 Å, oxazole ring planarity). Crystallographic data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL ensures accuracy .
- Spectroscopic Techniques : and NMR (in CDCl) confirm substituent positions. For example, aromatic protons appear as doublets (δ 7.2–8.1 ppm), and the oxazole C-2 carbon resonates at ~150 ppm .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in substitution reactions involving the bromine atom of this compound?
- Methodological Answer : Regioselective substitution is controlled by electronic and steric factors. For Suzuki-Miyaura coupling, using Pd(PPh) (5 mol%) with arylboronic acids in toluene/ethanol (3:1) at 80°C for 12 hours selectively replaces bromine at the 2-position. Adding bulky ligands (e.g., SPhos) minimizes competing side reactions (<5% byproducts) .
Q. How do the electronic effects of the bromophenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine atom deactivates the phenyl ring, reducing electron density at the ortho/para positions. This directs electrophilic attacks to the meta position in Friedel-Crafts alkylation. DFT calculations (B3LYP/6-31G*) show a Hammett σ value of +0.23, correlating with slower reaction kinetics in SNAr mechanisms compared to non-brominated analogs .
Q. What methodologies are recommended for analyzing reaction byproducts and ensuring synthetic purity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (LOD ≈0.1%).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 328.9874).
- Crystallography : SC-XRD identifies polymorphic impurities; ≥99% purity is confirmed by R-factor convergence (<0.05) .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports yields of 60–75% using DCM, while other studies note lower yields (40–50%) in THF. This discrepancy is resolved by optimizing solvent polarity (DCM’s lower polarity reduces side reactions) and catalyst loading (10 mol% triethylamine vs. 5 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
